molecular formula C9H15NO B6341802 (Furan-3-ylmethyl)(2-methylpropyl)amine CAS No. 1148027-20-6

(Furan-3-ylmethyl)(2-methylpropyl)amine

Cat. No. B6341802
CAS RN: 1148027-20-6
M. Wt: 153.22 g/mol
InChI Key: OQWANFYRMJSUSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a hybrid scaffold that contains furan-3(2H)-imine from furan-3(2H)-one and amines is very challenging due to the poor electrophilicity of the carbonyl group in furan-3(2H)-one derivatives .


Molecular Structure Analysis

The molecular formula of “(Furan-3-ylmethyl)(2-methylpropyl)amine” is C9H15NO .


Chemical Reactions Analysis

The procognitive properties exerted by propargylamine N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) are related to changes in monoamine content via MAO inhibition .

Scientific Research Applications

  • Synthesis of Amides and Esters with Furan Rings :

    • A novel method for synthesizing ester and amide derivatives containing furan rings, using microwave-assisted conditions, has been developed. This method allows for the synthesis of compounds with monoamide and ester moieties, as well as products with diamide and diester bonds, using furan derivatives such as N-(Furan-2-ylmethyl)furan-2-carboxamide (Janczewski, Zieliński, & Kolesińska, 2021).
  • One-Pot Synthesis of Hetarylaminomethylidene Derivatives :

    • The synthesis of a new class of hetarylaminomethylidene derivatives of furan-2(3H)-ones has been described, showcasing the versatility of furan derivatives in organic synthesis (Tikhomolova, Grinev, & Yegorova, 2023).
  • Synthesis of 1,2,4-Trisubstituted Pyrroles :

    • Research has shown that furan derivatives can react with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles, further demonstrating the utility of furan compounds in complex organic synthesis (Friedrich, Wächtler, & Meijere, 2002).
  • Synthesis of Tetrazole Derivatives :

    • The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, their structural analysis, and evaluation of their antimicrobial activities have been studied, highlighting the potential for developing new pharmaceutical compounds (Szulczyk et al., 2021).
  • Synthesis of Pyrroline Homologs :

    • Research on the hydrogenation of N-acetyl derivatives of furan amines has led to the synthesis of pyrroline homologs, an important class of organic compounds (Bel'skii, Shuikin, & Abgaforova, 1965).
  • Enantioselective Synthesis of Furan Amines and Amino Acids :

  • Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate Derivatives :

    • The synthesis and biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have been studied, contributing to the understanding of the biological potential of furan-based compounds (Phutdhawong et al., 2019).
  • Direct Catalytic Conversion of Furfural to Furan-derived Amines :

    • Research has shown the potential for direct catalytic conversion of furfural to furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, demonstrating the versatility of furan derivatives in catalysis and biomass conversion (Jiang et al., 2020).

Mechanism of Action

The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by a fluorimetric method and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were estimated .

Safety and Hazards

Aromatic amines, such as “(Furan-3-ylmethyl)(2-methylpropyl)amine”, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(2)5-10-6-9-3-4-11-7-9/h3-4,7-8,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWANFYRMJSUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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